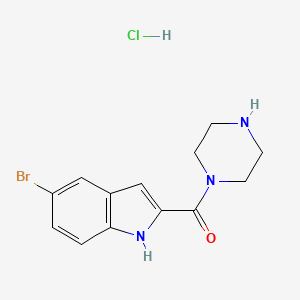
(5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Méthodes De Préparation
The synthesis of (5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromoindole and piperazine.
Reaction Conditions: The 5-bromoindole is reacted with piperazine in the presence of a suitable solvent and catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
(5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the bromine atom is replaced by other functional groups using reagents like sodium iodide (NaI) or silver nitrate (AgNO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of (5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparaison Avec Des Composés Similaires
(5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride can be compared with other indole derivatives, such as:
5-bromo-3-(oxo[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl)-1H-indole: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used in agricultural applications.
1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1-one: Another indole derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15BrClN3O |
|---|---|
Poids moléculaire |
344.63 g/mol |
Nom IUPAC |
(5-bromo-1H-indol-2-yl)-piperazin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C13H14BrN3O.ClH/c14-10-1-2-11-9(7-10)8-12(16-11)13(18)17-5-3-15-4-6-17;/h1-2,7-8,15-16H,3-6H2;1H |
Clé InChI |
HCQZGDGEQWLJOH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2=CC3=C(N2)C=CC(=C3)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















